1,2-Dibromoethane-1-sulfonyl fluoride

Catalog No.
S3321906
CAS No.
103020-97-9
M.F
C2H3Br2FO2S
M. Wt
269.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromoethane-1-sulfonyl fluoride

CAS Number

103020-97-9

Product Name

1,2-Dibromoethane-1-sulfonyl fluoride

IUPAC Name

1,2-dibromoethanesulfonyl fluoride

Molecular Formula

C2H3Br2FO2S

Molecular Weight

269.92 g/mol

InChI

InChI=1S/C2H3Br2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2

InChI Key

NIJDNCLEFCJVRL-UHFFFAOYSA-N

SMILES

C(C(S(=O)(=O)F)Br)Br

Canonical SMILES

C(C(S(=O)(=O)F)Br)Br

1,2-Dibromoethane-1-sulfonyl fluoride is an organic compound with the molecular formula C₂H₃Br₂FO₂S. It is characterized as a sulfur-containing molecule that serves as a versatile building block in organic synthesis. This compound is notable for its stability under standard laboratory conditions, making it a valuable precursor in various

DESF itself likely doesn't possess a specific mechanism of action in biological systems. However, the SuFEx reaction sequence allows DESF to introduce the sulfonyl fluoride group into other molecules. This group can then participate in various reactions depending on the attached molecule, potentially leading to diverse biological effects depending on the target molecule [].

  • Fluoride compound: The presence of fluorine suggests potential hazards similar to other fluoride compounds. These can include skin and eye irritation, respiratory tract irritation upon inhalation, and potential systemic effects with high exposure.
  • Organic halide: The presence of bromine atoms classifies DESF as an organic halide. Organic halides can be irritating to the skin and eyes and may be harmful if inhaled or ingested.

Precursor to 1-Bromoethene-1-sulfonyl Fluoride (BESF):

1,2-Dibromoethane-1-sulfonyl fluoride (DESF) serves as a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride (BESF) []. BESF is a valuable reagent in the field of click chemistry, particularly for the Sulfur (VI) fluoride exchange (SuFEx) reaction [, ]. This reaction enables the formation of diverse and complex molecules through the efficient exchange of the sulfonyl fluoride group [].

Advantages of DESF over BESF:

While BESF directly participates in SuFEx reactions, DESF offers several advantages:

  • Enhanced stability: DESF exhibits greater bench stability compared to BESF, allowing for easier handling and storage []. This is crucial for ensuring the reliability and reproducibility of experiments.
  • Controlled release of BESF: DESF can be readily converted to BESF upon treatment with triethylamine under mild conditions []. This controlled release strategy minimizes the potential for side reactions and decomposition, often encountered with the direct use of BESF.

Applications of BESF generated from DESF:

BESF, generated from DESF, finds applications in the synthesis of various complex molecules, including:

  • Sulfonyl fluorides: BESF facilitates the synthesis of diverse and unprecented sulfonyl fluorides in good to excellent yields []. Sulfonyl fluorides are valuable intermediates in organic synthesis and possess various applications in medicinal chemistry and materials science.
  • Further SuFEx reactions: The resulting sulfonyl fluoride molecules obtained through BESF can participate in further SuFEx reactions, enabling the construction of even more complex and intricate molecular architectures []. This paves the way for the development of novel functional materials and biomolecules.
. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, allowing for nucleophilic substitution reactions where nucleophiles can replace the sulfonyl fluoride.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes, such as 1-bromoethene-1-sulfonyl fluoride.
  • Coupling Reactions: It can act as a coupling agent in the formation of more complex organic molecules, particularly in reactions involving transition metals .

The synthesis of 1,2-dibromoethane-1-sulfonyl fluoride typically involves:

  • Halogenation of Ethylene: Starting from ethylene, bromination can be performed using bromine or other brominating agents to introduce bromine atoms at the 1 and 2 positions.
  • Sulfonylation: The introduction of the sulfonyl fluoride group can be achieved through reaction with sulfur tetrafluoride or similar reagents.
  • Sequential Reactions: A combination of halogenation followed by sulfonylation allows for the efficient synthesis of this compound from simpler precursors .

1,2-Dibromoethane-1-sulfonyl fluoride has several applications in organic chemistry:

  • Building Block: It serves as a precursor for synthesizing various fluorinated compounds.
  • Reagent in Organic Synthesis: Utilized in reactions requiring a sulfonyl fluoride group for further functionalization.
  • Connector in Polymer Chemistry: It can be used to create linkages between different polymer chains or functional groups .

Research on interaction studies involving 1,2-dibromoethane-1-sulfonyl fluoride focuses on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential applications in drug design and protein modification. The compound's ability to form stable covalent bonds with biomolecules suggests it could be valuable in targeted drug delivery systems or as a tool for studying protein function .

Several compounds exhibit structural or functional similarities to 1,2-dibromoethane-1-sulfonyl fluoride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethenesulfonyl FluorideC₂H₃FOSUsed in similar coupling reactions; less stable.
1-Bromoethene-1-sulfonyl FluorideC₂H₂BrFOSDirect product of elimination reactions; highly reactive.
Sulfuryl FluorideSO₂F₂A strong electrophile; used in fluorination reactions.

Uniqueness of 1,2-Dibromoethane-1-Sulfonyl Fluoride

What sets 1,2-dibromoethane-1-sulfonyl fluoride apart is its dual functionality as both a source of bromine and a sulfonyl fluoride group. This unique combination allows it to participate in diverse chemical transformations that other similar compounds may not facilitate effectively. Its stability under laboratory conditions further enhances its utility as a reliable reagent in synthetic chemistry .

The conceptual foundation for Sulfur(VI) Fluoride Exchange was established in 2014 through pioneering work by Sharpless and collaborators, who recognized the exceptional thermodynamic stability and kinetic accessibility of sulfur(VI)-fluoride bonds. This discovery built upon the legacy of copper-catalyzed azide-alkyne cycloaddition, the first click reaction, while addressing its limitations in oxygen sensitivity and metal catalyst requirements. Early implementations focused on aryl silyl ether substitutions, but subsequent innovations revealed the reaction’s broad applicability with amines, phenols, and carbon nucleophiles.

A critical breakthrough occurred with the development of accelerated Sulfur(VI) Fluoride Exchange systems employing bifunctional catalytic platforms. The synergistic combination of 1,5,7-triazabicyclo[4.4.0]dec-5-ene and hexamethyldisilazane enhanced reaction rates by three orders of magnitude compared to classical conditions, enabling near-quantitative yields across diverse substrates. This catalytic advancement coincided with the discovery of multidimensional sulfur(VI) hubs like thionyl tetrafluoride, which permitted sequential functionalization through their tetrahedral geometry. The timeline below illustrates key milestones:

YearDevelopment MilestoneSignificance
2014Initial Sulfur(VI) Fluoride Exchange protocolDemonstrated S-F bond exchange feasibility
2017SOF4 multidimensional hub introductionEnabled 3D molecular architecture construction
2021BTMG-HMDS catalytic systemAchieved reaction acceleration >1000x
2023DESF-BESF precursor applicationsExpanded synthetic routes to complex sulfonyl fluorides

Role of Connective Hubs in Modular Synthesis Strategies

Central to Sulfur(VI) Fluoride Exchange’s success are connective hubs – molecular platforms enabling sequential, orthogonal functionalization. 1,2-Dibromoethane-1-sulfonyl fluoride occupies a strategic position within this paradigm as the stable precursor to 1-bromoethene-1-sulfonyl fluoride, a trifunctional electrophile. The transformation occurs via base-mediated elimination, typically using triethylamine, which generates the reactive hub in situ while maintaining excellent atom economy:

Conversion Pathway
1,2-Dibromoethane-1-sulfonyl fluoride → (Base) → 1-Bromoethene-1-sulfonyl fluoride + HBr

This generated hub exhibits three distinct reactive sites:

  • Sulfonyl fluoride moiety for Sulfur(VI) Fluoride Exchange with nucleophiles
  • Vinyl bromide for cross-coupling reactions
  • Electron-deficient double bond for cycloadditions

The synthetic versatility is exemplified in regioselective triazole formation, where 1-bromoethene-1-sulfonyl fluoride reacts with azides to yield 4-fluorosulfonyl-1,2,3-triazoles under metal-free conditions. Subsequent Sulfur(VI) Fluoride Exchange at the sulfonyl fluoride group enables further diversification, creating branched architectures inaccessible through traditional methods.

Comparative analysis of sulfur(VI) hubs reveals 1,2-dibromoethane-1-sulfonyl fluoride’s unique advantages:

Hub CharacteristicDESF-derived BESFSOF4-based SystemsClassical Sulfonyl Fluorides
Synthetic AccessibilityBench-stable precursorRequires gas handlingCommercial availability
Functionalization CapacityThree reactive sitesTwo exchangeable FSingle reactive site
Structural ComplexityPlanar geometryTetrahedral geometryLinear arrangements
Post-FunctionalizationEnables cycloadditionsSequential substitutionsLimited to single exchange

This multidimensional reactivity profile makes 1,2-dibromoethane-1-sulfonyl fluoride indispensable for constructing complex pharmacophores and materials. Recent applications include the synthesis of fluorosulfonyl isoxazoles through [3+2] cycloadditions and the preparation of sulfonate-linked polymers with tunable mechanical properties. The compound’s stability under ambient conditions further enhances its utility in high-throughput screening and automated synthesis platforms.

The activation of DESF for downstream applications often relies on base-mediated dehydrobromination to generate reactive intermediates. Triethylamine is frequently employed to abstract hydrogen bromide (HBr) from DESF, yielding 1-bromoethene-1-sulfonyl fluoride (BESF) as a transient electrophile [1] [4]. This transformation is pivotal because BESF retains three addressable handles—a vinyl group, bromide, and sulfonyl fluoride—enabling regioselective reactions with nucleophiles such as organic azides and amines [4].

The efficiency of this activation pathway depends on the choice of base and solvent. Polar aprotic solvents like dichloromethane or acetonitrile facilitate HBr elimination by stabilizing ionic intermediates, while bulky bases enhance selectivity by minimizing side reactions [4]. For example, treatment of DESF with triethylamine in dichloromethane at 0°C achieves near-quantitative conversion to BESF within 30 minutes [1]. This catalytic-like process (though stoichiometric in base) underscores the importance of optimizing reaction conditions to balance reactivity and stability.

Optimization of Bench-Stable Precursor Synthesis

DESF’s synthetic accessibility and stability distinguish it from other SuFEx connectors. Unlike BESF, which is highly reactive and challenging to isolate, DESF is air-stable and amenable to long-term storage [4]. Its preparation involves bromination of ethenesulfonyl fluoride precursors, though detailed protocols remain proprietary. Key advancements focus on enhancing purity and yield through controlled bromination conditions.

Recent work demonstrates that DESF can be synthesized via stepwise bromination of ethanesulfonyl fluoride derivatives. For instance, treating ethanesulfonyl fluoride with bromine in the presence of a radical initiator at 40°C produces DESF in 85% yield after recrystallization [4]. The use of excess bromine ensures complete di-substitution, while inert atmospheres prevent oxidative degradation. These optimizations have enabled DESF’s adoption in high-throughput synthesis platforms, such as the Synple Automated Synthesis System, which streamlines fluorination reactions [1].

In Situ Generation of Reactive Intermediates

The in situ generation of BESF from DESF has unlocked novel reaction manifolds in SuFEx chemistry. By avoiding the isolation of BESF, researchers mitigate its inherent instability and expand its synthetic utility. For example, DESF reacts with organic azides in the presence of triethylamine to regioselectively form 4-fluorosulfonyl-1,2,3-triazoles (Table 1) [1] [5]. This one-pot protocol proceeds via a Huisgen cycloaddition mechanism, where BESF acts as a dienophile.

Table 1: Representative Reactions of DESF-Generated BESF

SubstrateProductYield (%)Reference
Phenyl azide4-Fluorosulfonyl-1,2,3-triazole92 [1]
Benzyl amine2-Amino-1-bromoethane sulfonamide88 [4]
Isoxazole derivative5-Sulfonylfluoro isoxazole78 [1]

Additionally, DESF’s dual electrophilicity enables sequential functionalization. In a notable application, DESF undergoes initial bromide displacement with amines, followed by SuFEx coupling with aryl silyl ethers to yield β-sultams—a class of sulfonamide heterocycles with medicinal chemistry relevance [4]. This tandem approach highlights DESF’s role as a linchpin in modular synthesis.

Triethylamine-Mediated Elimination Pathways

The conversion of 1,2-dibromoethane-1-sulfonyl fluoride to 1-bromoethene-1-sulfonyl fluoride represents a crucial transformation in sulfur fluoride exchange chemistry [1] [2]. This elimination reaction proceeds through a triethylamine-mediated pathway that has been extensively characterized through experimental optimization studies [3].

The fundamental mechanism involves the treatment of 1,2-dibromoethane-1-sulfonyl fluoride with triethylamine as the base, generating 1-bromoethene-1-sulfonyl fluoride in situ [1] [4]. The reaction proceeds via hydrogen bromide elimination, where triethylamine acts as a Brønsted base to abstract a proton from the alpha carbon adjacent to the sulfonyl fluoride group [3].

Experimental optimization studies have revealed critical reaction parameters for this transformation [3]. The reaction is typically conducted at 0 degrees Celsius, with triethylamine added in stoichiometric amounts to the 1,2-dibromoethane-1-sulfonyl fluoride substrate [3]. The elimination proceeds rapidly, with complete conversion observed within 5 minutes under optimized conditions [3] [4].

The mechanistic pathway follows an elimination unimolecular conjugate base mechanism, where deprotonation precedes the elimination step [5] [6]. In this process, triethylamine initially abstracts the acidic hydrogen from the carbon bearing the sulfonyl fluoride group, forming a stabilized carbanion intermediate [5]. The electron-withdrawing nature of the sulfonyl fluoride group significantly increases the acidity of the alpha hydrogen, facilitating the initial deprotonation step [5] [6].

Following carbanion formation, the elimination of bromide occurs as the leaving group, resulting in the formation of the carbon-carbon double bond and generation of 1-bromoethene-1-sulfonyl fluoride [5]. This two-step mechanism is characteristic of elimination unimolecular conjugate base reactions, where the formation of a stabilized carbanion intermediate precedes the elimination step [6] [7].

Computational Modeling of Transition States

Theoretical calculations have provided crucial insights into the mechanistic details of 1-bromoethene-1-sulfonyl fluoride formation from 1,2-dibromoethane-1-sulfonyl fluoride [3] [8]. Density functional theory calculations using the M06-2X functional with def2-TZVP basis sets have been employed to characterize the reaction pathway and transition state structures [3].

The computational studies reveal a two-step elimination mechanism with distinct transition states for each elementary step [3] [9]. The first transition state corresponds to the deprotonation of the alpha carbon by triethylamine, while the second involves the elimination of bromide from the carbanion intermediate [9] [10].

Energy barrier calculations indicate that the initial deprotonation step has a relatively low activation energy, consistent with the high acidity of the alpha hydrogen due to the electron-withdrawing sulfonyl fluoride group [3] [8]. The computed activation energies range from 15 to 25 kilojoules per mole for the deprotonation step, depending on the specific computational method employed [8] [10].

Computational MethodActivation Energy (kJ/mol)Reaction Energy (kJ/mol)
M06-2X/def2-TZVP18.7-12.4
B3LYP/6-311G+(d,p)22.3-15.1
wB97X-D/def2-TZVPP16.9-11.8

Intrinsic reaction coordinate calculations confirm the presence of a carbanion intermediate between the two transition states [3] [11]. The intermediate exhibits significant stabilization through resonance with the sulfonyl fluoride group, with natural bond orbital analysis revealing delocalization of negative charge onto the sulfur center [3] [12].

The second transition state, corresponding to bromide elimination, shows characteristic bond length changes consistent with a concerted but asynchronous process [3] [9]. The carbon-bromine bond exhibits significant elongation in the transition state, while the forming carbon-carbon double bond displays partial double bond character [9] [13].

Solvent Effects on Intermediate Stability

Solvent effects play a critical role in determining the stability of intermediates and the overall reaction kinetics in the triethylamine-mediated elimination of 1,2-dibromoethane-1-sulfonyl fluoride [3] [14]. Systematic studies using different solvents have revealed significant variations in reaction rates and intermediate stability [3] [15].

Polar aprotic solvents such as acetonitrile and tetrahydrofuran demonstrate superior performance for this elimination reaction [3] [15]. These solvents provide optimal stabilization of the carbanion intermediate while avoiding competitive hydrogen bonding that could interfere with the base-catalyzed mechanism [15] [14].

Experimental data from solvent screening studies indicate that acetonitrile provides the highest yields and fastest reaction rates [3]. In acetonitrile, the elimination proceeds with greater than 95 percent conversion within 5 minutes at 0 degrees Celsius [3]. Tetrahydrofuran shows comparable performance, with slightly longer reaction times but similar overall yields [3].

SolventDielectric ConstantReaction Time (min)Yield (%)
Acetonitrile37.5596
Tetrahydrofuran7.6894
Dichloromethane8.91285
Dimethylformamide36.71578

Polar protic solvents such as methanol and ethanol show decreased reaction efficiency due to competitive hydrogen bonding with the base and potential stabilization of the leaving group [16] [14]. The presence of protic solvents can lead to side reactions and reduced yields of the desired 1-bromoethene-1-sulfonyl fluoride product [16].

Computational studies using implicit solvation models confirm the experimental observations regarding solvent effects [17] [14]. Self-consistent reaction field calculations demonstrate that polar aprotic solvents provide optimal stabilization of the transition states while maintaining appropriate energy differences between reactants and products [17].

The stabilization of the carbanion intermediate varies significantly with solvent polarity and hydrogen bonding capability [14] [18]. In acetonitrile, the intermediate shows enhanced stability due to favorable dipole-dipole interactions, while protic solvents can destabilize the intermediate through competitive hydrogen bonding [14].

XLogP3

1.8

Dates

Last modified: 08-19-2023

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